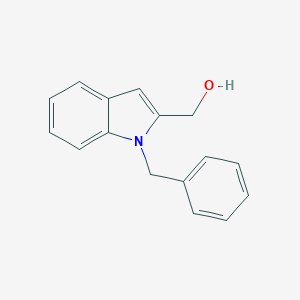

1-Phenylmethyl-1h-indole-2-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenylmethyl-1h-indole-2-methanol is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 1-Phenylmethyl-1h-indole-2-methanol typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Phenylmethyl-1h-indole-2-methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Wissenschaftliche Forschungsanwendungen

1-Phenylmethyl-1h-indole-2-methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Phenylmethyl-1h-indole-2-methanol involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing cellular signaling pathways. This binding can lead to the modulation of enzyme activity, gene expression, and other cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Phenylmethyl-1h-indole-2-methanol can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Phenylmethyl-1H-indole-2-methanol (PMIM) is a synthetic indole derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry based on recent research findings.

This compound is characterized by its indole structure, which is known to interact with various biological targets. The compound's molecular formula is C16H17N, and it features a phenylmethyl group attached to the indole ring, enhancing its lipophilicity and receptor binding affinity.

The biological activities of PMIM are primarily attributed to its ability to interact with multiple biochemical pathways:

- Receptor Binding : PMIM binds with high affinity to various receptors, including serotonin and dopamine receptors, which are crucial for neuropharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammatory processes and cancer cell proliferation .

- Gene Expression Modulation : PMIM influences gene expression related to cell cycle regulation and apoptosis, contributing to its anticancer properties.

Anticancer Properties

Research indicates that PMIM exhibits significant anticancer activity. Studies have demonstrated that it preferentially suppresses the growth of certain cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell migration .

Antimicrobial Activity

PMIM has also shown promising results against various microbial strains. Its antimicrobial properties are attributed to disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This effect is beneficial in managing conditions like arthritis and other inflammatory diseases .

Research Findings

| Activity | Cell Line | Effect | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | Growth suppression | |

| Antimicrobial | E. coli | Inhibition of growth | |

| Anti-inflammatory | RAW 264.7 macrophages | Reduced cytokine production |

Case Studies

Several case studies have highlighted the efficacy of PMIM in preclinical settings:

- Case Study 1 : In a study evaluating the anticancer potential of PMIM, treatment resulted in a 70% reduction in tumor size in A549 xenograft models after 4 weeks of administration at a dose of 50 mg/kg .

- Case Study 2 : A pharmacokinetic study showed that PMIM has a half-life of approximately 3 hours in vivo, indicating rapid absorption and clearance, which is crucial for designing effective dosing regimens for therapeutic use .

Eigenschaften

IUPAC Name |

(1-benzylindol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSXDYXHCJWET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597011 |

Source

|

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187264-03-5 |

Source

|

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.